

preparing 6-Hydroxy-TSU-68 stock solution for experiments

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Compound of Interest

Compound Name: 6-Hydroxy-TSU-68

Cat. No.: B15591463

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Application Notes and Protocols for 6-Hydroxy-TSU-68

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Hydroxy-TSU-68 is a metabolite of TSU-68 (also known as SU6668 or Orantinib), a multi-targeted receptor tyrosine kinase (RTK) inhibitor.^[1] TSU-68 potently inhibits Platelet-Derived Growth Factor Receptor (PDGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Fibroblast Growth Factor Receptor (FGFR), key drivers of angiogenesis and tumor cell proliferation.^{[2][3][4][5][6][7]} Due to the limited availability of specific data for **6-Hydroxy-TSU-68**, the following protocols and data are based on the properties of the well-characterized parent compound, TSU-68. It is recommended to handle **6-Hydroxy-TSU-68** with similar precautions and procedures, although its specific characteristics may vary.

Mechanism of Action

TSU-68 acts as a competitive inhibitor of ATP binding to the kinase domain of several RTKs, thereby blocking downstream signaling pathways involved in cell proliferation, survival, and angiogenesis.^{[2][4][7]} It has been shown to inhibit the tyrosine phosphorylation of VEGFR2 (KDR/Flk-1), PDGFR β , and FGFR1.^{[2][7][8]} This inhibition leads to the suppression of tumor growth and angiogenesis.^{[6][7][9]}

Data Summary

The following tables summarize the quantitative data for the parent compound, TSU-68.

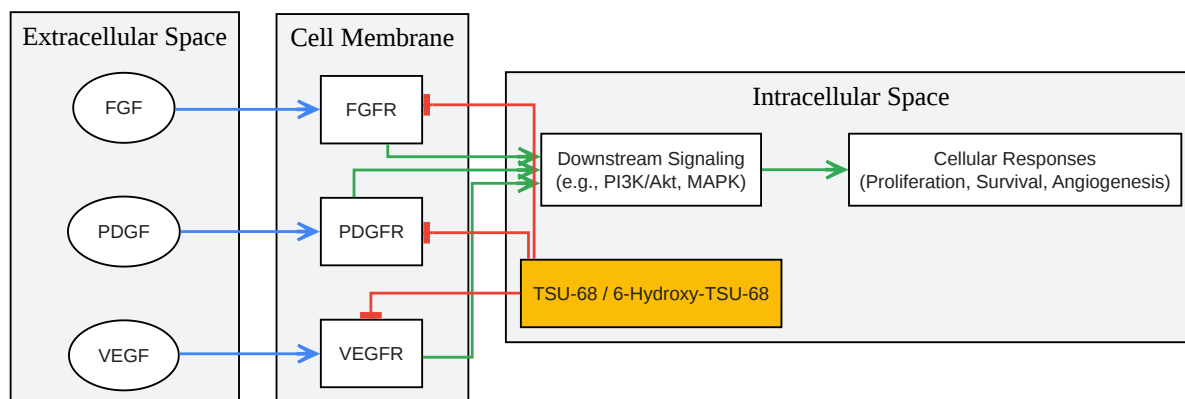
Table 1: Inhibitory Activity of TSU-68

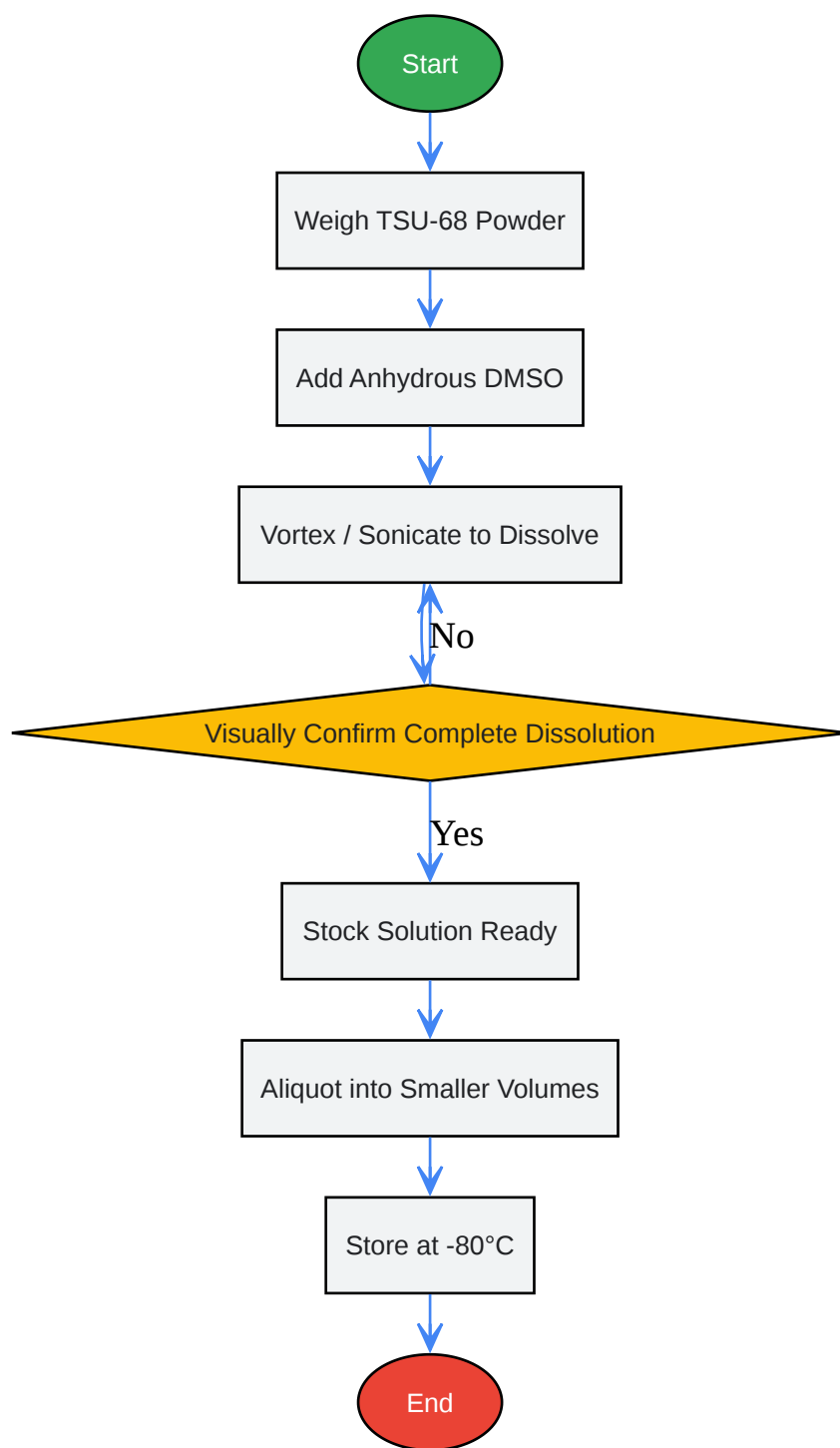
Target	Assay Type	Inhibitory Concentration
PDGFR β	Cell-free assay (Ki)	8 nM[2][3][4][10]
PDGFR β	Cell-free assay (IC50)	0.06 μ M[8]
FGFR1	Cell-free assay (Ki)	1.2 μ M[2][3][4][7]
FGFR1	Cell-free assay (IC50)	3.0 μ M[8]
VEGFR1 (Flt-1)	Cell-free assay (Ki)	2.1 μ M[3][4]
VEGFR2 (KDR/Flk-1)	Cell-free assay (Ki)	2.1 μ M[7]
VEGFR2 (KDR/Flk-1)	Cell-free assay (IC50)	2.4 μ M[8]
c-kit	Cellular assay (IC50)	0.1 - 1 μ M[2]
HUVEC mitogenesis (VEGF-driven)	Cellular assay (IC50)	0.34 μ M[2][7]
HUVEC mitogenesis (FGF-driven)	Cellular assay (IC50)	9.6 μ M[2][7]

Table 2: Solubility and Storage of TSU-68

Solvent	Solubility	Storage of Powder	Storage of Stock Solution
DMSO	≥15.5 mg/mL[11], 55 mg/mL[10], 62 mg/mL[2], ≥28 mg/mL[12]	-20°C for up to 3 years[2]	-80°C for up to 1 year[2]
Ethanol	Insoluble[10][11]		
Water	Insoluble[10][11]		

Signaling Pathway Overview





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